molecular formula C18H28N2O5S B7718317 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide

1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide

Cat. No. B7718317
M. Wt: 384.5 g/mol
InChI Key: RDEPSIFMFFSELJ-UHFFFAOYSA-N
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Description

1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide, also known as DIDS, is a chemical compound that has been widely used in scientific research for several decades. This compound is a potent inhibitor of anion transporters and has been extensively studied for its effects on various biochemical and physiological processes.

Mechanism of Action

1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide inhibits anion transport by binding to specific sites on the transport protein. This binding prevents the transport protein from functioning properly, leading to a decrease in anion transport across the cell membrane. The exact mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide is still not fully understood, but it is thought to involve changes in the conformation of the transport protein that prevent anions from passing through the channel.
Biochemical and Physiological Effects:
1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of CFTR-mediated chloride transport, inhibition of red blood cell band 3-mediated anion transport, and inhibition of volume-regulated anion channels. 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide has also been shown to affect the activity of several enzymes, including carbonic anhydrase and phospholipase A2. In addition, 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide has been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide in lab experiments is its potency and specificity for anion transporters. 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide is a highly effective inhibitor of several anion transporters, making it a useful tool for studying the role of anion transport in various physiological processes. However, one of the limitations of using 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide is its potential for off-target effects. 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide has been shown to affect the activity of several enzymes and ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide. One area of interest is the development of new 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide analogs with improved specificity and potency for anion transporters. Another area of interest is the use of 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide in the treatment of diseases such as cystic fibrosis and sickle cell anemia, which are characterized by abnormalities in anion transport. Finally, further research is needed to fully understand the mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide and its effects on biochemical and physiological processes.

Synthesis Methods

The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N,N-diethylpiperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide.

Scientific Research Applications

1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide has been used in a wide range of scientific research studies, including investigations of ion transport, cell signaling, and membrane permeability. This compound has been shown to inhibit the activity of several anion transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the band 3 protein in red blood cells. 1-((3,4-dimethoxyphenyl)sulfonyl)-N,N-diethylpiperidine-4-carboxamide has also been used to study the effects of anion transport on cell volume regulation, pH regulation, and ion homeostasis.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5S/c1-5-19(6-2)18(21)14-9-11-20(12-10-14)26(22,23)15-7-8-16(24-3)17(13-15)25-4/h7-8,13-14H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEPSIFMFFSELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethoxyphenyl)sulfonyl-N,N-diethylpiperidine-4-carboxamide

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